![molecular formula C15H13N3O B1353668 2-(4-乙基苯基)咪唑并[1,2-a]嘧啶-3-甲醛 CAS No. 887360-52-3](/img/structure/B1353668.png)

2-(4-乙基苯基)咪唑并[1,2-a]嘧啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

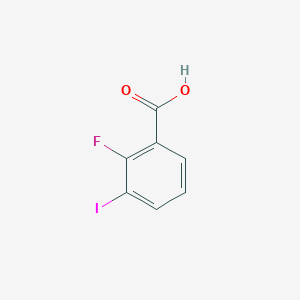

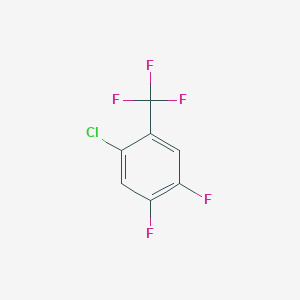

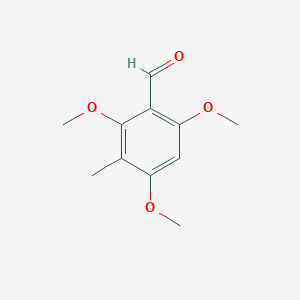

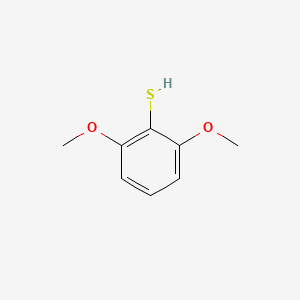

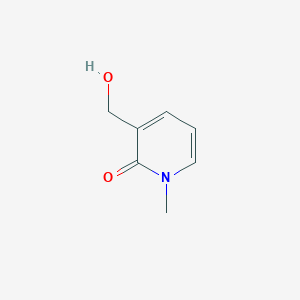

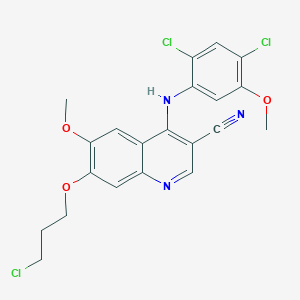

“2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28 . It’s a derivative of imidazo[1,2-a]pyrimidine, a class of heterocyclic compounds .

Synthesis Analysis

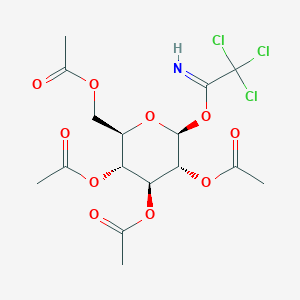

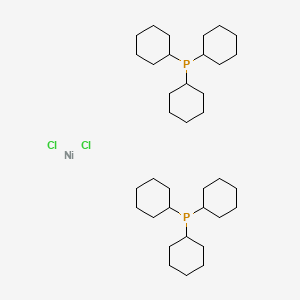

The synthesis of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves adding 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3 . This process is part of a broader set of synthetic methodologies for imidazo[1,2-a]pyrimidines, which include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle containing two nitrogen atoms . This core is substituted at the 2-position with a 4-ethylphenyl group and at the 3-position with a carbaldehyde group .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been studied for their reactivity in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学研究应用

合成和生物应用

咪唑并[1,2-a]嘧啶及相关化合物的形成和用途

在2000年至2021年期间,重要的研究集中在咪唑并[1,2-a]嘧啶衍生物的合成上,包括“2-(4-乙基苯基)咪唑并[1,2-a]嘧啶-3-甲醛”。这些化合物不仅在生物活性方面有应用,还在腐蚀抑制等次要应用中发挥作用。本综述详细介绍了这种骨架的合成方法和应用 (Rabia Zeynep Kobak & B. Akkurt, 2022)。

化疗潜力

咪唑衍生物及其抗肿瘤活性

对咪唑衍生物进行了评估,包括与指定化合物相关的衍生物,以了解它们的抗肿瘤活性。各种咪唑的双(2-氯乙基)氨基衍生物在临床前阶段显示出潜力,表明它们可能成为新的抗肿瘤药物或用于合成具有多样生物性质的化合物 (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009)。

光学和电子应用

用于光电材料的功能化喹唑啉和嘧啶

与咪唑并[1,2-a]嘧啶类密切相关的喹唑啉和嘧啶衍生物的研究已扩展到电子器件、发光元件和光电转换元件的材料开发领域。这些研究展示了将咪唑并[1,2-a]嘧啶和类似片段纳入π-扩展共轭体系以创造新型光电材料的价值 (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018)。

化学合成和转化

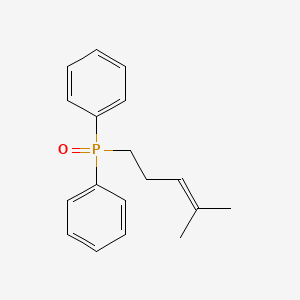

1,3-唑烷类4-磷酸酯化衍生物的合成和转化

本综述讨论了4-磷酸酯化咪唑衍生物的合成方法,重点介绍了这些化合物的化学和生物性质。这些衍生物在各种生物活性中发挥作用,展示了咪唑并[1,2-a]嘧啶框架在合成功能多样分子方面的多功能性和潜力 (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, & V. Brovarets, 2018)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved data, imidazo[1,2-a]pyrimidine derivatives have been studied for their inhibitory performance against mild steel corrosion in HCl solution . They behave as mixed-type inhibitors, and their anti-corrosion performance has been studied using density function theory (DFT) and

属性

IUPAC Name |

2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-2-11-4-6-12(7-5-11)14-13(10-19)18-9-3-8-16-15(18)17-14/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWHWHSIWRLPEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)